molecular formula C9H15BrO2 B12995071 Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate

Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate

Cat. No.: B12995071
M. Wt: 235.12 g/mol
InChI Key: KYURAIYPHVBBMO-JGVFFNPUSA-N
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Description

Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure. It is characterized by the presence of a bromomethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate typically involves the bromination of a suitable cyclohexane derivative followed by esterification. One common method involves the bromination of (1R,3S)-3-methylcyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromomethyl derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl (1R,3S)-3-methylcyclohexane-1-carboxylate.

    Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Reduction: The major product is methyl (1R,3S)-3-methylcyclohexane-1-carboxylate.

    Oxidation: Products include carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the compound undergoes hydrogenation or hydride transfer to reduce the bromomethyl group to a methyl group. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Methyl (1R,3S)-3-chloromethylcyclohexane-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.

    Methyl (1R,3S)-3-hydroxymethylcyclohexane-1-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group. This compound may have different reactivity and applications in organic synthesis.

    Methyl (1R,3S)-3-methylcyclohexane-1-carboxylate: Lacks the halomethyl group, resulting in different chemical properties and reactivity.

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl (1R,3S)-3-(bromomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

KYURAIYPHVBBMO-JGVFFNPUSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)CBr

Canonical SMILES

COC(=O)C1CCCC(C1)CBr

Origin of Product

United States

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